3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Chemical Reactions Analysis
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action for 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not explicitly detailed in the available literature. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate, including:
- 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 3-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
These compounds differ in the substitution patterns on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications .
Properties
CAS No. |
765907-70-8 |
---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-5-3-7-19(13-16)26-22(28)23(29)27-25-15-17-6-4-8-21(14-17)32-24(30)18-9-11-20(31-2)12-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
TXRJWORVITUHAJ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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